molecular formula C13H20ClNO4 B2542461 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride CAS No. 2034314-21-9

2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B2542461
CAS No.: 2034314-21-9
M. Wt: 289.76
InChI Key: HRGKXVUJLSNPOA-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a dihydroxybenzyl group, and a dimethylbutanoic acid moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroxybenzyl intermediate:

    Amino acid formation: The protected dihydroxybenzyl intermediate is then reacted with a suitable amino acid precursor under controlled conditions to form the desired amino acid derivative.

    Deprotection and purification: The final step involves the removal of protecting groups and purification of the product to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxybenzyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: Similar structure but with a different carbon backbone.

    3,4-Dihydroxyphenylalanine (DOPA): A naturally occurring amino acid with similar functional groups.

Uniqueness

2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3-dimethylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-12(2,3)13(14,11(17)18)7-8-4-5-9(15)10(16)6-8;/h4-6,15-16H,7,14H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGKXVUJLSNPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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